![molecular formula C15H16ClN3O2 B1383129 3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride CAS No. 1909316-93-3](/img/structure/B1383129.png)
3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride
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Overview
Description
The compound “3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride” is a chemical compound with the molecular weight of 305.76 . It is a salt with chloride (Cl) as the counterion . The IUPAC name of the compound is 3-(benzofuran-2-yl)-5-(piperidin-3-yl)-1,2,4-oxadiazole hydrochloride .
Molecular Structure Analysis
The molecular structure of “3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride” consists of a benzofuran moiety, an oxadiazole ring, and a piperidine ring . The InChI code for the compound is 1S/C15H15N3O2.ClH/c1-2-6-12-10 (4-1)8-13 (19-12)14-17-15 (20-18-14)11-5-3-7-16-9-11;/h1-2,4,6,8,11,16H,3,5,7,9H2;1H .Scientific Research Applications
Anticancer Research
Benzofuran derivatives have been identified to possess significant anticancer activities. The presence of the benzofuran unit in the compound structure could potentially inhibit the growth of various cancer cell lines. For instance, certain benzofuran compounds have shown inhibition rates of over 50% in leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer cell lines . This suggests that our compound could be explored for its efficacy against these types of cancers.
Antiviral Therapy
Some benzofuran derivatives exhibit antiviral activities, which could make them suitable for the development of new antiviral drugs. For example, a benzofuran derivative has shown effectiveness against RSV LONG and A2 strains with low micromolar IC50 values . The compound could be studied further to assess its potential as an antiviral agent.
Future Directions
Benzofuran and its derivatives have attracted attention due to their wide range of biological and pharmacological applications . They are considered potential natural drug lead compounds . Future research could focus on the development of promising compounds with target therapy potentials and little side effects .
Mechanism of Action
Target of Action
Benzofuran derivatives have been found to exhibit a wide range of biological and pharmacological activities . They have been used in the treatment of various diseases such as cancer or psoriasis .
Mode of Action
Benzofuran derivatives are known to interact with various biological targets, leading to changes in cellular processes . The interaction of the compound with its targets can lead to a series of biochemical reactions, resulting in the observed therapeutic effects .
Biochemical Pathways
Benzofuran derivatives have been found to influence a variety of biochemical pathways, contributing to their wide range of biological activities .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent compounds .
Result of Action
Some substituted benzofurans have shown significant cell growth inhibitory effects .
Action Environment
The reaction of benzofuran chalcone with hydroxylamine hydrochloride in the presence of sodium acetate in ethanol has been used for the synthesis of similar compounds .
properties
IUPAC Name |
5-(1-benzofuran-2-yl)-3-piperidin-3-yl-1,2,4-oxadiazole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2.ClH/c1-2-6-12-10(4-1)8-13(19-12)15-17-14(18-20-15)11-5-3-7-16-9-11;/h1-2,4,6,8,11,16H,3,5,7,9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPXGHVZNQTVLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NOC(=N2)C3=CC4=CC=CC=C4O3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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